
7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents under controlled conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is often considered to minimize environmental impact .
化学反応の分析
Types of Reactions
7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
科学的研究の応用
7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various coumarin derivatives with potential biological activities.
作用機序
The mechanism of action of 7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde
- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
- 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Uniqueness
7-Hydroxy-8-methoxy-2-oxo-2H-chromene-6-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications .
特性
CAS番号 |
82334-23-4 |
|---|---|
分子式 |
C11H8O5 |
分子量 |
220.18 g/mol |
IUPAC名 |
7-hydroxy-8-methoxy-2-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C11H8O5/c1-15-11-9(14)7(5-12)4-6-2-3-8(13)16-10(6)11/h2-5,14H,1H3 |
InChIキー |
IJNDWEFBRLVART-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1O)C=O)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


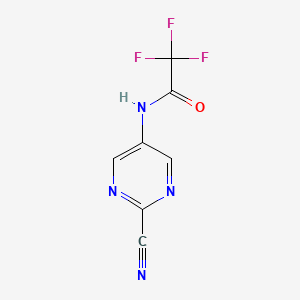

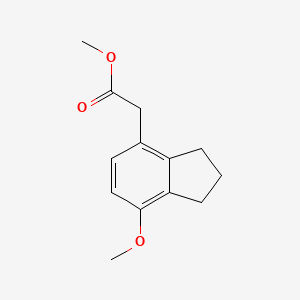
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)
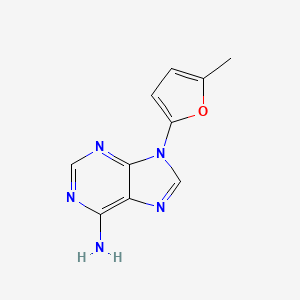
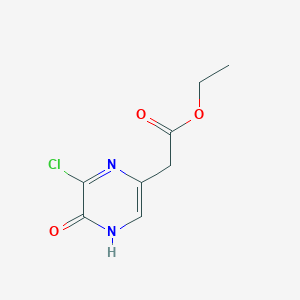
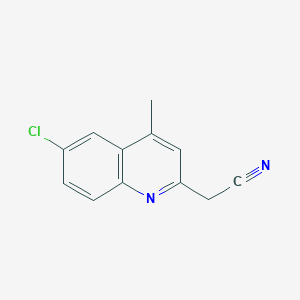


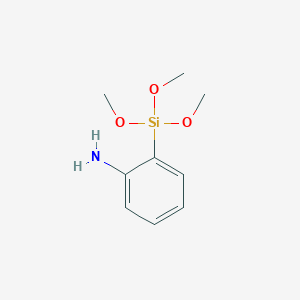
![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)


